molecular formula C9H9NO4 B13052599 Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate

Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate

Cat. No.: B13052599
M. Wt: 195.17 g/mol
InChI Key: LFCDKQMMNGDTGW-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a cyclopropyl group at position 3, a formyl group at position 5, and a methyl ester at position 3. The isoxazole ring is a five-membered aromatic system containing oxygen and nitrogen, which imparts unique electronic and steric properties.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

methyl 3-cyclopropyl-5-formyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C9H9NO4/c1-13-9(12)7-6(4-11)14-10-8(7)5-2-3-5/h4-5H,2-3H2,1H3

InChI Key

LFCDKQMMNGDTGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(ON=C1C2CC2)C=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to various biological targets, potentially inhibiting or activating specific enzymes and receptors . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally compared to other isoxazole-4-carboxylate derivatives, particularly Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate (CAS: 357326-79-5) . Key differences include:

  • Substituents :
    • Position 3 : Cyclopropyl (rigid, strained) vs. methyl (flexible, less steric hindrance).
    • Position 5 : Formyl (polar, reactive) vs. isopropyl (hydrophobic, bulky).
    • Ester Group : Methyl ester (lower molecular weight) vs. ethyl ester (higher lipophilicity).
  • Molecular Formula and Mass: Compound Molecular Formula Molar Mass (g/mol) Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate C₉H₁₂NO₄ 198.2 Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate C₁₀H₁₅NO₃ 197.2

Physicochemical and Reactivity Differences

  • Hydrogen Bonding : The formyl group in the target compound can act as a hydrogen bond acceptor, influencing crystal packing and solubility. In contrast, Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate lacks such polar groups, leading to weaker intermolecular interactions .
  • Thermal Stability : Cyclopropyl substituents may reduce thermal stability due to ring strain, whereas isopropyl groups in the analog provide steric stabilization .
  • Reactivity : The formyl group enables nucleophilic additions (e.g., Grignard reactions), while the ethyl ester in the analog may undergo hydrolysis more readily than the methyl ester due to steric effects .

Table 1: Key Properties of Compared Compounds

Property This compound Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate
Polarity High (due to formyl) Moderate (isopropyl, ethyl ester)
Molecular Volume ~180 ų ~200 ų
Predicted LogP 1.2 (estimated) 2.5
Synthetic Complexity High (formyl introduction) Moderate

Crystallographic Insights

The cyclopropyl group’s strain may lead to unique torsion angles, while the formyl group could influence hydrogen-bonding networks in the crystal lattice .

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